molecular formula C19H17N3O6S B2862240 Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 1105244-89-0

Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2862240
CAS No.: 1105244-89-0
M. Wt: 415.42
InChI Key: BHPPDTWOZIDIOM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a benzodioxole moiety fused to an isoxazole ring, which is further connected via an acetamido linker to a thiazole ring.

Properties

IUPAC Name

ethyl 2-[2-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-2-25-18(24)8-13-9-29-19(20-13)21-17(23)7-12-6-15(28-22-12)11-3-4-14-16(5-11)27-10-26-14/h3-6,9H,2,7-8,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPPDTWOZIDIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Families

Isoxazoline-Thiazole Hybrid ()

A structurally related compound, 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) , shares the isoxazoline and thiazole motifs. Key differences include:

  • Core Heterocycle : The target compound contains an isoxazole (unsaturated), whereas this analog features an isoxazoline (partially saturated ring), altering electronic properties and reactivity .
  • Substituents : The presence of a benzoyl group and acetyloxy substituents in the analog contrasts with the benzodioxole and ethyl ester groups in the target compound.
  • Physical Properties : The analog has a melting point of 138°C and a yield of 74%, with elemental analysis closely matching theoretical values (e.g., Cl: 11.57% observed vs. 11.62% theoretical) .
Thiazole Derivatives with Aryl Groups ()

Compounds 4 and 5 in are thiazole derivatives substituted with fluorophenyl and triazolyl groups. Comparisons include:

  • Planarity : Both compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. This contrasts with the target compound’s benzodioxole-isoxazole-thiazole system, which may adopt a more rigid planar structure due to conjugation .
Benzo[d][1,3]dioxol-Containing Compound ()

1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one shares the benzodioxole moiety but lacks heterocyclic rings like isoxazole or thiazole. This highlights the target compound’s unique integration of multiple heterocycles for enhanced bioactivity or binding specificity .

Physicochemical and Analytical Data

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound* C₂₁H₁₉N₃O₆S N/A N/A Isoxazole, Thiazole, Benzodioxole
Isoxazoline-Thiazole Hybrid () C₂₉H₂₁N₃O₆SCl₂ 138 74 Isoxazoline, Thiazole, Benzoyl
Thiazole Derivative (, Compound 4) C₂₈H₂₀ClF₂N₅S N/A High† Thiazole, Triazole, Fluorophenyl
Benzo[d][1,3]dioxol Derivative () C₁₃H₁₅NO₃ N/A N/A Benzodioxole, Ketone

Preparation Methods

Synthesis of 5-(Benzo[d]dioxol-5-yl)isoxazole-3-acetic Acid

The isoxazole ring is constructed via cyclization between a nitrile oxide and an alkyne. Starting with 1-(benzo[d]dioxol-5-yl)ethanone (CAS 3162-29-6), condensation with hydroxylamine yields the corresponding oxime, which is chlorinated to form an imidoyl chloride. Reaction with ethyl propiolate under basic conditions (e.g., NaHCO₃) induces cyclization to form the isoxazole ring. Hydrolysis of the ester group yields the acetic acid derivative.

Reaction conditions :

  • Cyclization : DMF, 60°C, 6 h (yield: 72–78%).
  • Hydrolysis : 2 M NaOH, reflux, 4 h (yield: 85%).

Thiazole Ring Formation

The thiazole core is synthesized using a modified Hantzsch thiazole synthesis. Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under basic catalysis (Na₂CO₃), forming ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 138-14-9). Adjusting substituents introduces the ethoxyethyl side chain at position 4.

Key steps from Patent CN103664819A :

  • Solvent system : Ethanol with 10–35% ethyl acetate.
  • Catalyst : Sodium carbonate (0.01–0.1 wt ratio relative to ethyl 2-chloroacetoacetate).
  • Conditions : 40–55°C for 2-chloroacetoacetate addition, followed by 60–70°C for 5–5.5 h.
  • Workup : Solvent distillation, pH adjustment to 9–10 with NaOH, and vacuum drying.

Yield : 98.1–98.4%.
Melting point : 172–173°C.

Acetamide Coupling and Final Esterification

The acetic acid derivative (Section 1.1) is activated as an acyl chloride (SOCl₂, 60°C, 2 h) and coupled to the thiazole amine (Section 2) in THF with triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the acetamide intermediate. Final esterification with ethanol in acidic conditions (H₂SO₄) produces the target compound.

Optimized conditions :

  • Coupling : THF, Et₃N, 0°C, 12 h (yield: 68–75%).
  • Esterification : Ethanol, H₂SO₄, reflux, 8 h (yield: 82%).

Electrochemical Synthesis Alternatives

Recent advances employ electrochemical methods for greener syntheses. For example, constant-current electrolysis (5.0 mA/cm²) in methanolic medium using Pt/Fe electrodes facilitates isoxazole formation from N-hydroxyimidoyl chlorides and alkynes, reducing reaction times to 1 h with comparable yields (75–80%). This approach minimizes hazardous reagents and enhances scalability.

Analytical Characterization

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, thiazole-H), 6.92–6.85 (m, 3H, benzo[d]dioxole-H), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.68 (s, 2H, CH₂CO), 2.51 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 416.1245 [M+H]⁺ (calc. 416.1241).

Chromatographic purity : HPLC (C18, MeCN/H₂O 70:30) shows >98% purity.

Challenges and Limitations

  • Stereochemical control : The acetamide coupling may produce rotamers, complicating NMR analysis.
  • Scale-up : Electrochemical methods require specialized equipment, limiting industrial adoption.
  • Yield optimization : Cyclization steps exhibit sensitivity to moisture, necessitating anhydrous conditions.

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